1-(3-Chloropropyl)-4-methoxybenzene;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
1-(3-Chloropropyl)-4-methoxybenzene: and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties. These compounds are used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
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1-(3-Chloropropyl)-4-methoxybenzene
Synthesis: This compound can be synthesized through the alkylation of 4-methoxybenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
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1-iodo-2,3,4,5-tetramethylbenzene
Synthesis: This compound can be prepared by the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures (25-50°C) in a solvent like acetic acid or dichloromethane.
Industrial Production Methods
1-(3-Chloropropyl)-4-methoxybenzene: Industrial production involves large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
1-iodo-2,3,4,5-tetramethylbenzene: Industrial synthesis involves batch or continuous processes with controlled addition of iodine and oxidizing agents. The reaction parameters are carefully monitored to prevent over-iodination and to maximize yield.
Chemical Reactions Analysis
Types of Reactions
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1-(3-Chloropropyl)-4-methoxybenzene
Substitution Reactions: This compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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1-iodo-2,3,4,5-tetramethylbenzene
Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or alkoxides under suitable conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
1-(3-Chloropropyl)-4-methoxybenzene: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
1-iodo-2,3,4,5-tetramethylbenzene: Common reagents include palladium catalysts for coupling reactions, and nucleophiles for substitution reactions. Solvents like acetonitrile, dichloromethane, and toluene are often used.
Major Products Formed
1-(3-Chloropropyl)-4-methoxybenzene: Major products include substituted benzene derivatives, aldehydes, and carboxylic acids.
1-iodo-2,3,4,5-tetramethylbenzene: Major products include biaryl compounds and substituted benzene derivatives.
Scientific Research Applications
Chemistry
1-(3-Chloropropyl)-4-methoxybenzene: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
1-iodo-2,3,4,5-tetramethylbenzene: Utilized in the synthesis of complex organic molecules through coupling reactions.
Biology and Medicine
1-(3-Chloropropyl)-4-methoxybenzene: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
1-iodo-2,3,4,5-tetramethylbenzene: Studied for its role in the synthesis of biologically active molecules and potential therapeutic agents.
Industry
1-(3-Chloropropyl)-4-methoxybenzene: Used in the production of specialty chemicals, including surfactants and polymers.
1-iodo-2,3,4,5-tetramethylbenzene: Employed in the manufacture of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
1-(3-Chloropropyl)-4-methoxybenzene
Mechanism: Acts as an alkylating agent, forming covalent bonds with nucleophilic sites in target molecules.
Molecular Targets: Targets include nucleophilic amino acids in proteins and nucleic acids.
Pathways: Involved in pathways related to cell signaling and metabolic processes.
1-iodo-2,3,4,5-tetramethylbenzene
Mechanism: Participates in electrophilic aromatic substitution and coupling reactions.
Molecular Targets: Targets include aromatic rings in organic molecules.
Pathways: Involved in synthetic pathways for the production of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-4-methoxybenzene: Similar compounds include 1-(3-chloropropyl)benzene and 1-(3-chloropropyl)-4-nitrobenzene.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene.
Uniqueness
1-(3-Chloropropyl)-4-methoxybenzene: Unique due to the presence of both a chloropropyl and a methoxy group, which allows for diverse chemical reactivity and applications.
1-iodo-2,3,4,5-tetramethylbenzene: Unique due to the presence of multiple methyl groups and an iodine atom, making it highly reactive in coupling reactions and useful in the synthesis of complex molecules.
These compounds, with their unique structures and reactivities, play significant roles in various scientific and industrial applications. Their synthesis, reactivity, and applications continue to be areas of active research and development.
Properties
Molecular Formula |
C20H26ClIO |
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Molecular Weight |
444.8 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-methoxybenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13ClO.C10H13I/c1-12-10-6-4-9(5-7-10)3-2-8-11;1-6-5-10(11)9(4)8(3)7(6)2/h4-7H,2-3,8H2,1H3;5H,1-4H3 |
InChI Key |
YZNGFCUXLORCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.COC1=CC=C(C=C1)CCCCl |
Origin of Product |
United States |
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